molecular formula C17H20BrNO4 B6348535 4-(3-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326814-03-2

4-(3-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6348535
CAS RN: 1326814-03-2
M. Wt: 382.2 g/mol
InChI Key: NSKCDPOZPLITFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(3-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

Carboxylic acids, such as the one in this compound, can undergo a variety of reactions, including esterification, acyl chloride formation, and reduction with hydrides . They can also react with bases to form salts .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : The compound has been involved in various synthesis processes. For instance, it appears in the study of a simple one-pot synthesis of N-substituted 4-methyl-1-oxa-8-azaspiro[4.5]deca-3-en-3-carboxylic acids (Yu et al., 2015). Additionally, its reaction with zinc and 3-aryl-2-cyanoprop-2-enamides has been investigated (Kirillov et al., 2014).

  • Crystal Structure Analysis : The compound has been used in studies examining crystal structures. An example is the analysis of the crystal structures of related spiro compounds (Parvez et al., 2001).

Medicinal Chemistry and Bioactivity

  • Antiviral Activity : Spiro compounds, similar in structure to the compound , have been synthesized and evaluated for their antiviral activity. This includes research on N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives (Apaydın et al., 2020).

  • Anticancer Activity : There's also research indicating the synthesis of 1-thia-4-azaspiro[4.5]decane derivatives and their evaluation for anticancer activity (Flefel et al., 2017).

Chemical Transformation and Reactivity

  • Chemical Transformations : Studies have focused on the chemical transformations of related spiro compounds, showcasing their versatility in chemical synthesis. For example, the reductive cleavage and subsequent transformations of related compounds have been documented (Molchanov et al., 2016).

  • Synthetic Utility : The synthetic utility of similar spiro compounds has been explored, such as in the development of new derivatives of carbo(hetero)cyclospirobutanoic lactones (Kuroyan et al., 1995).

properties

IUPAC Name

4-(3-bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO4/c1-11-5-7-17(8-6-11)19(14(10-23-17)16(21)22)15(20)12-3-2-4-13(18)9-12/h2-4,9,11,14H,5-8,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKCDPOZPLITFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

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